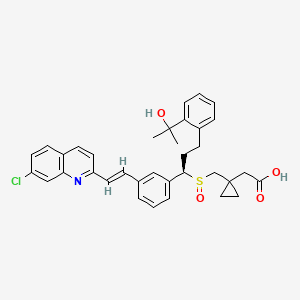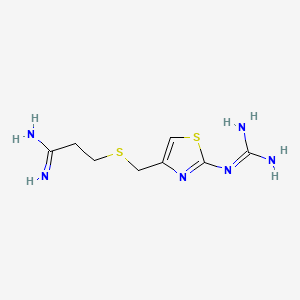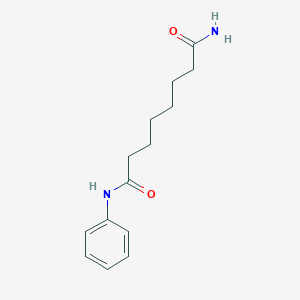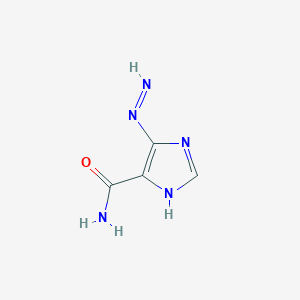![molecular formula C7H7ClO B3060988 7-Chlorobicyclo[3.2.0]hept-2-en-6-one CAS No. 20836-85-5](/img/structure/B3060988.png)
7-Chlorobicyclo[3.2.0]hept-2-en-6-one
Übersicht
Beschreibung
7-Chlorobicyclo[3.2.0]hept-2-en-6-one is a chemical compound with the molecular formula C7H7ClO . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one .
Synthesis Analysis
The synthesis of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one involves the reaction of cyclopentadiene with dichloroketene . The reaction is difficult to handle because both reactants are unstable compounds .Molecular Structure Analysis
The molecular structure of 7-Chlorobicyclo[3.2.0]hept-2-en-6-one is represented by the SMILES notation: ClC1C2C=CCC2C1=O . The molecular weight of the compound is 142.585 g/mol .Chemical Reactions Analysis
7-Alkyl-7-endo-chlorobicyclo[3.2.0]hept-2-en-6-ones undergo ring contraction readily and stereospecifically with aqueous base . Because of conformational factors, the 7-exo-chloro-epimers show an increasing reluctance to undergo ring contraction as the size of the alkyl group increases .Wissenschaftliche Forschungsanwendungen
Stereospecific Ring Contractions and Equilibration Studies
7-Chlorobicyclo[3.2.0]hept-2-en-6-one has been studied for its ability to undergo stereospecific ring contractions with aqueous base. These contractions are influenced by conformational factors and the size of the alkyl group. Additionally, equilibration studies have shown differences in the preferred configurations of alkyl groups in various derivatives, indicating small energy differences between different epimers (Brook et al., 1974).
Palladium-Catalysed Cycloadditions
An improved synthesis method using palladium-catalysed cycloadditions for producing 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones has been described. This process is significant for the production of biologically interesting compounds and shows an increase in yields and exo alkyl cycloadducts (Fairlamb et al., 2000).
Dehydrohalogenation Studies
Research on the dehydrohalogenation of 7-halo-bicyclo[3.2.0] hept-2-en-6-ols shows that the reaction produces ring contraction to aldehydes, except in cases where the substituent on the endo-side of C(7) is larger than a chlorine atom. This results in endo-hydrogen migration to yield ketones, indicating the influence of steric effects in these reactions (Huston et al., 2010).
Electrophilic Bromination
Studies on the bromination of 7-chlorobicyclo[3.2.0]hept-2-en-6-ones have led to the production of 2,3-disubstituted bicycloheptenones and 2-oxatricyclo[3.2.1.03,6]octanones. This research has implications for understanding the stereospecificity of reactions and the formation of bromonium ions (Grudzinski & Roberts, 1975).
Stereospecific Ring-Contraction with Base
Further insights into the stereospecific ring contraction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols have been provided, showing specific transformations leading to 6-chloro-bicyclo[3.1.0]hex-2-en-carbaldehydes. This highlights the reactions involving bent cyclobutane rings and the influence of hydroxy- and chloro-groups (Brook & Duke, 1973).
NMR Spectral Analysis
The 1H NMR spectra of 7-chlorobicyclo[3.2.0]hept-2-en-6-one and its derivatives have been thoroughly analyzed, providing valuable information on the chemical shifts and coupling constants. This research is crucial for understanding the minor conformational changes that occur upon substitution (Abraham et al., 2001).
Conformation and Reactivity Studies
Conformational effects in cyclobutanone rings have been investigated through the study of 7-exo-chloro-7-isopropylbicyclo[3.2.0]-hept-2-en-6-ones. The findings show abnormal rearrangement upon base treatment, leading to various hydroxycyclohexenecarboxylic acids, providing insights into ketol rearrangements (Brook & Harrison, 1972).
Gold-Catalyzed Cycloisomerization
Research on the gold-catalyzed cycloisomerization of 7-aryl-1,6-enynes to produce 7-aryl-bicyclo[3.2.0]hept-1(7)-enes has been conducted. This includes investigations into the kinetics and mechanisms involved, particularly focusing on Bronsted acid catalyzed pathways outside the coordination sphere of gold (Brooner et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chlorobicyclo[3.2.0]hept-2-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-6H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJXMFCYYBLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339448 | |
| Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20836-85-5 | |
| Record name | 7-Chlorobicyclo[3.2.0]hept-2-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)







![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)